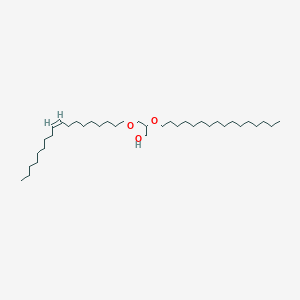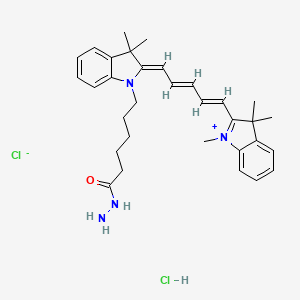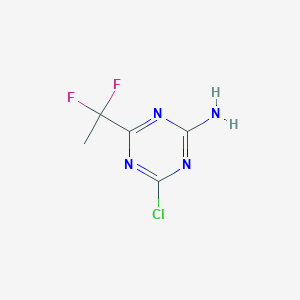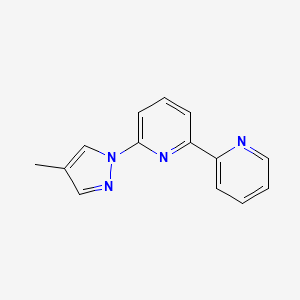
2,2'-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) is an organic compound with the molecular formula C14H12N4. It is a derivative of bipyridine, where one of the pyridine rings is substituted with a 4-methyl-1H-pyrazol-1-yl group. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) typically involves the reaction of 2,2’-bipyridine with 4-methyl-1H-pyrazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 2,2’-bipyridine is reacted with 4-methyl-1H-pyrazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the pyrazole or bipyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
科学的研究の応用
2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: The compound is used in the development of new materials, such as polymers and supramolecular assemblies
作用機序
The mechanism by which 2,2’-Bipyridine, 6-(4-methyl-1H-pyrazol-1-yl) exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine and pyrazole rings act as donor
特性
分子式 |
C14H12N4 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
2-(4-methylpyrazol-1-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C14H12N4/c1-11-9-16-18(10-11)14-7-4-6-13(17-14)12-5-2-3-8-15-12/h2-10H,1H3 |
InChIキー |
XGTJBHDWVKIJPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


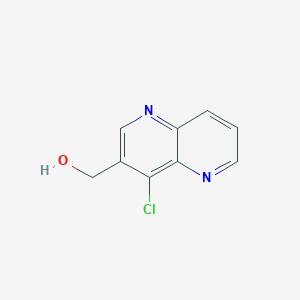
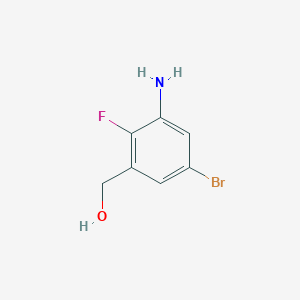
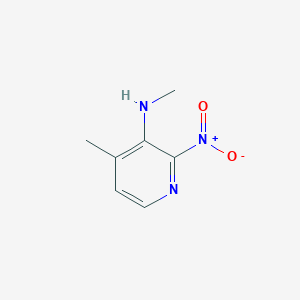
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)
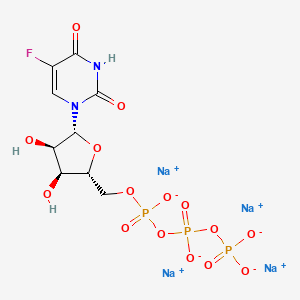
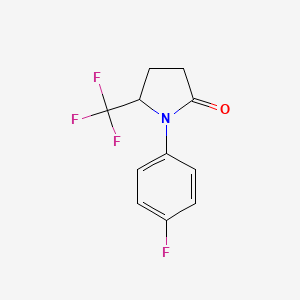
![7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12839726.png)

